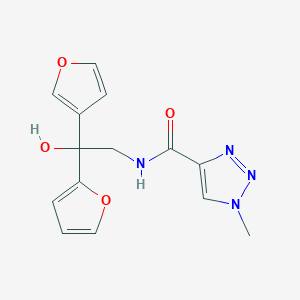
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide" is a nitrogen-rich molecule that likely exhibits interesting chemical and physical properties due to the presence of multiple heterocyclic rings such as furan and triazole. These types of compounds are often explored for their potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of nitrogen-rich heterocyclic compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was achieved using diaminomaleodinitrile as the starting material in a three-step process . Similarly, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved a five-step reaction starting from 4-chlorobenzenamine . These examples suggest that the synthesis of the compound would also require careful selection of starting materials and reaction conditions to ensure the successful incorporation of the furan and triazole moieties.
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using techniques like Fourier transform-infrared spectroscopy (FT-IR), mass spectrometry (MS), and single-crystal X-ray diffraction . These methods provide detailed information about the bonding and arrangement of atoms within the molecule, which is crucial for understanding its reactivity and properties.
Chemical Reactions Analysis
The reactivity of nitrogen-rich heterocycles can be quite diverse. For example, the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides involved a dehydrosulfurization reaction under the influence of excess HgO . The presence of reactive functional groups such as carboxamide and triazole in the compound of interest suggests that it may undergo a variety of chemical transformations, potentially leading to the formation of new and useful derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrogen-rich compounds are often characterized by their thermal stability, density, and sensitivity to external stimuli like impact and friction. For instance, the thermal stability of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex was assessed using differential scanning calorimetry (DSC), revealing high decomposition temperatures . The density and enthalpy of formation can be calculated using computational methods, and the sensitivity to impact and friction can be experimentally determined. These properties are essential for evaluating the potential applications of the compound, such as in energetic materials or pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Application in Insensitive Energetic Materials
A study by Yu et al. (2017) explored compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which are related to the specified compound. These compounds were synthesized and characterized, showing moderate thermal stabilities and insensitivity towards impact and friction. Their potential as insensitive energetic materials highlights a key application in the field of materials science.
Antimicrobial Activities
Başoğlu et al. (2013) Başoğlu et al. (2013) investigated azole derivatives, starting from furan-2-carbohydrazide, which is structurally related to the compound . These derivatives exhibited antimicrobial activities against various microorganisms, suggesting the potential of similar compounds in pharmacological applications, particularly in combating microbial infections.
Thiol-Thione Tautomerism
Koparır et al. (2005) Koparır et al. (2005) synthesized 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and similar compounds from furan-2-carboxylic acid hydrazide. They focused on their thiol-thione tautomeric equilibrium, which is significant in understanding the chemical behavior and potential applications of these compounds in chemical research.
Antidepressant and Antianxiety Activities
Kumar et al. (2017) Kumar et al. (2017) explored the synthesis of novel derivatives related to the specified compound. They investigated their antidepressant and antianxiety activities, indicating potential applications in the development of new therapeutic agents for mental health disorders.
Antibacterial, Antiurease, and Antioxidant Activities
Sokmen et al. (2014) Sokmen et al. (2014) synthesized new 1,2,4-Triazole Schiff Base and Amine Derivatives starting from ethyl N′-furan-2-carbonylbenzohydrazonate. These compounds displayed effective antiurease and antioxidant activities, as well as antibacterial properties, demonstrating the broad spectrum of potential applications in medicinal chemistry.
Inhibition of NQO2 for Chemotherapy and Malaria
Alnabulsi et al. (2018) Alnabulsi et al. (2018) investigated furan amidines and their analogues as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. The study provides insights into the potential of similar compounds in therapeutic applications.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-18-7-11(16-17-18)13(19)15-9-14(20,10-4-6-21-8-10)12-3-2-5-22-12/h2-8,20H,9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFBPZDJKWCHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2549636.png)
![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2549638.png)

![1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2549641.png)
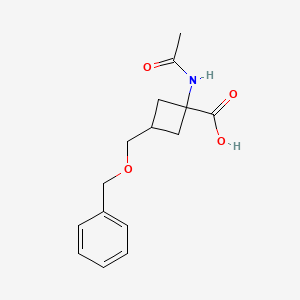
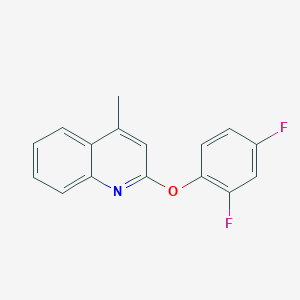
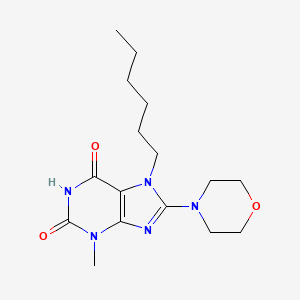

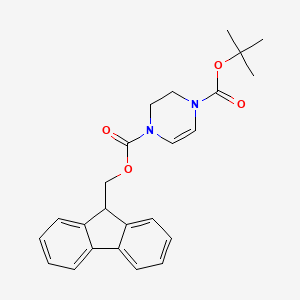


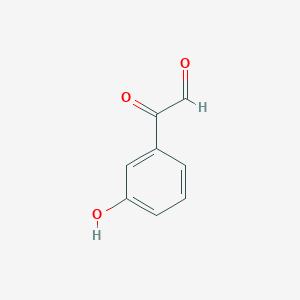

![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2549656.png)